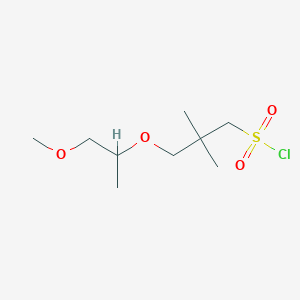

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride

Description

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a sterically hindered neopentyl backbone (2,2-dimethylpropane) and a complex ether substituent at position 3. The sulfonyl chloride (-SO₂Cl) group at position 1 renders it highly reactive in nucleophilic substitution and coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediates. The (1-methoxypropan-2-yl)oxy substituent adds polar ether functionality, influencing solubility and electronic properties .

Properties

Molecular Formula |

C9H19ClO4S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3 |

InChI Key |

VLGGCJGSHVYMEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OCC(C)(C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.

Catalysts: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound is compared to 3-methoxy-2-(methoxymethyl)propane-1-sulfonyl chloride (CAS 2090676-05-2), a structurally analogous sulfonyl chloride with distinct substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- The ether substituent may participate in hydrogen bonding, affecting crystallization .

- Analog (CAS 2090676-05-2) : Linear methoxy/methoxymethyl groups offer less steric protection, increasing reactivity in SN₂ reactions. However, the absence of bulky groups may reduce stability under harsh conditions.

Research Findings and Challenges

- Stereoelectronic Effects : The target compound’s branching may lead to unique regioselectivity in reactions, as observed in similar neopentyl derivatives.

- Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectroscopic profiles (e.g., NMR, IR) are absent in the provided literature. Further studies are recommended to validate inferred properties.

Biological Activity

3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of recent studies and findings.

- Molecular Formula : C10H21ClO3S

- Molecular Weight : 250.79 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. For this specific compound, the synthetic route may include the formation of the ether linkage followed by sulfonylation.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 16 μg/mL |

| Example B | S. aureus | 8 μg/mL |

Anticancer Activity

Sulfonyl chlorides have also been investigated for their anticancer potential. In vitro studies indicate that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated various sulfonyl chloride derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance activity.

Study 2: Anticancer Properties

Another research article focused on the anticancer properties of sulfonyl chlorides, demonstrating that these compounds can significantly reduce cell viability in human cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.